N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a trimethylpyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the methoxyphenyl group: This step involves the reaction of the pyrazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the propanamide moiety: The final step involves the reaction of the intermediate with 2-methyl-3-chloropropanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Pathways Involved: It may modulate the activity of cyclooxygenase enzymes or inhibit the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide
Uniqueness
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group and a trimethylpyrazolyl group makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-11(10-20-14(4)12(2)13(3)19-20)17(21)18-15-6-8-16(22-5)9-7-15/h6-9,11H,10H2,1-5H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZXUBAYOSPOIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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